molecular formula C10H15N3 B076286 4-Phenylpiperazin-1-amine CAS No. 14340-32-0

4-Phenylpiperazin-1-amine

Cat. No.: B076286
CAS No.: 14340-32-0
M. Wt: 177.25 g/mol
InChI Key: DAURIJZNKHAJSE-UHFFFAOYSA-N
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Description

4-Phenylpiperazin-1-amine is an organic compound that belongs to the class of piperazine derivatives. It consists of a piperazine ring substituted with a phenyl group at the fourth position and an amine group at the first position. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenylpiperazin-1-amine typically involves the reaction of phenylpiperazine with ammonia or an amine source. One common method is the reductive amination of phenylpiperazine using ammonia and a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in a solvent like methanol or ethanol under mild conditions.

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction parameters and improved yield. The process involves the same basic steps as the laboratory synthesis but optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 4-Phenylpiperazin-1-amine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding N-oxides.

    Reduction: The compound can be reduced to form secondary amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are used for substitution reactions.

Major Products:

    Oxidation: N-oxides of this compound.

    Reduction: Secondary amines.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

4-Phenylpiperazin-1-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential interactions with biological targets, such as enzymes and receptors.

    Medicine: It has been investigated for its potential use as a drug candidate, particularly in the treatment of neurological disorders.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other chemicals.

Comparison with Similar Compounds

4-Phenylpiperazin-1-amine can be compared with other piperazine derivatives such as:

    1-Phenylpiperazine: Lacks the amine group at the first position.

    4-Methylpiperazin-1-amine: Has a methyl group instead of a phenyl group at the fourth position.

    4-Benzylpiperazin-1-amine: Contains a benzyl group instead of a phenyl group at the fourth position.

Uniqueness: The presence of both a phenyl group and an amine group in this compound makes it unique, providing it with distinct chemical properties and biological activities compared to its analogs.

Properties

IUPAC Name

4-phenylpiperazin-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3/c11-13-8-6-12(7-9-13)10-4-2-1-3-5-10/h1-5H,6-9,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAURIJZNKHAJSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10509256
Record name 4-Phenylpiperazin-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10509256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14340-32-0
Record name 4-Phenylpiperazin-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10509256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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